N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide

Catalog No.
S539255
CAS No.
717906-29-1
M.F
C22H21F3N6O3S
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-...

CAS Number

717906-29-1

Product Name

N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide

IUPAC Name

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide

Molecular Formula

C22H21F3N6O3S

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30)

InChI Key

POJZIZBONPAWIV-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-431396; PF 431396; PF431396.

Canonical SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C

Description

The exact mass of the compound N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is 506.13479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is a complex organic compound with the molecular formula C22H22F3N5O2S. It features a sulfonamide group, which is significant in medicinal chemistry due to its broad biological activities. The compound has a molecular weight of approximately 506.5 g/mol and includes multiple functional groups that contribute to its reactivity and biological properties .

There is no current information regarding the mechanism of action or potential biological targets of this compound [].

The chemical reactivity of this compound can be attributed to its functional groups:

  • Sulfonamide Group: This group can undergo hydrolysis and substitution reactions, making it useful in various synthetic pathways.
  • Pyrimidine Derivative: The trifluoromethylpyrimidine component may participate in nucleophilic substitutions and electrophilic aromatic substitutions.
  • Indole Moiety: The indole structure is known for its ability to engage in electrophilic aromatic reactions and can also participate in hydrogen bonding due to its nitrogen atom.

These properties make the compound versatile for further modifications in synthetic organic chemistry.

Research indicates that N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structure suggests potential applications in oncology and other therapeutic areas due to its ability to interact with specific enzymes or receptors involved in disease processes .

Several synthetic routes can be employed to produce N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide:

  • Condensation Reactions: The synthesis often starts with the condensation of appropriate indole derivatives with pyrimidine intermediates.
  • Methylation: The N-methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Sulfonamide Formation: Finally, the introduction of the methanesulfonyl group can occur through nucleophilic substitution reactions.

Each step requires careful control of conditions to ensure high yield and purity of the final product .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Research Tools: It can be utilized in biochemical assays to study enzyme inhibition or receptor interactions.

The unique structure allows it to be explored for various therapeutic applications, particularly in cancer treatment and other metabolic disorders.

Studies on the interactions of N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide with biological targets have shown promising results. It appears to inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation or survival rates. Further studies are needed to elucidate the precise mechanisms of action and potential off-target effects .

Several compounds share structural similarities with N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Compound AIndole and sulfonamide groupsKnown for anti-cancer properties
Compound BPyrimidine derivativesExhibits antiviral activity
Compound CSimilar indole structurePotent kinase inhibitor

These compounds highlight the unique combination of indole and pyrimidine structures found in N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide, which may confer distinct biological activities not observed in others.

N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide, commonly known as PF-431396, represents a complex heterocyclic compound with the molecular formula C₂₂H₂₁F₃N₆O₃S and a molecular weight of 506.5 g/mol [1] [2]. This compound exhibits a sophisticated molecular architecture that integrates multiple pharmacophoric elements within a single molecular framework.

The overall molecular structure can be conceptualized as a linear arrangement of interconnected heterocyclic and aromatic systems. The compound features a central pyrimidine core that serves as the molecular scaffold, flanked by an indole ring system on one side and a phenylsulfonamide moiety on the other. This architectural design reflects the principles of structure-based drug design, where each component contributes specific binding interactions and physicochemical properties essential for biological activity [3] [4].

The three-dimensional molecular conformation has been characterized through X-ray crystallography, revealing important structural details about the compound's geometry and spatial arrangement. The crystal structure (PDB code: 3FZR) demonstrates that PF-431396 adopts a relatively extended conformation when bound to its target protein, with the various ring systems positioned to optimize binding interactions [3] [5].

Functional Group Analysis

Indole Ring System

The indole ring system represents one of the most significant structural features of PF-431396, specifically present as a 2-oxo-2,3-dihydro-1H-indol-5-yl moiety. This bicyclic heterocycle consists of a benzene ring fused to a pyrrole ring, creating an aromatic system with unique electronic properties [6] [7]. The indole framework is widely distributed in nature and serves as a fundamental building block in numerous bioactive compounds, including the amino acid tryptophan and the neurotransmitter serotonin [7] [8].

The specific substitution pattern in PF-431396 features a lactam carbonyl group at the 2-position of the indole ring, which significantly influences the electronic distribution and hydrogen bonding capabilities of the system. This oxindole configuration creates a planar, rigid structure that enhances binding affinity through complementary interactions with the target protein [7] [9]. The indole nitrogen atom serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor, providing multiple sites for intermolecular interactions [6] [10].

The electron-rich nature of the indole ring system contributes to the compound's overall binding affinity through π-π stacking interactions and hydrophobic contacts with aromatic residues in the protein binding site. The planar geometry of the indole ring facilitates optimal van der Waals interactions and promotes favorable stacking arrangements with phenylalanine and tyrosine residues [3] [7].

Pyrimidine Core Structure

The pyrimidine ring serves as the central structural element of PF-431396, functioning as the primary pharmacophore responsible for binding to the adenine pocket of the target kinase. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system that complements the electron-rich adenine binding site [11] [12].

The pyrimidine core in PF-431396 is substituted at multiple positions to optimize binding interactions and selectivity. The 4-position bears an amino group that connects to the phenyl linker, while the 5-position carries a trifluoromethyl substituent that significantly influences the electronic properties of the ring system [11] [12]. The 2-position is substituted with the indole-containing moiety, creating a trisubstituted pyrimidine that maintains the essential hydrogen bonding pattern required for kinase inhibition [3] [12].

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for binding interactions with the target protein. The N1 nitrogen forms a critical hydrogen bond with the backbone carbonyl of Tyr-505 in the kinase hinge region, mimicking the natural interaction of adenine with the same residue [3] [12]. This interaction is fundamental to the compound's mechanism of action and is conserved across many ATP-competitive kinase inhibitors [11] [13].

Trifluoromethyl Substituent

The trifluoromethyl group (-CF₃) attached to the pyrimidine ring represents a strategically important substituent that significantly impacts the compound's physicochemical and biological properties. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, with electronegativity intermediate between fluorine and chlorine [14] [15].

This electron-withdrawing effect enhances the electrophilic character of the pyrimidine ring, potentially increasing the strength of hydrogen bonding interactions with the target protein [14] [16]. The trifluoromethyl group also provides significant lipophilic character while maintaining metabolic stability, as the C-F bonds are among the strongest bonds in organic chemistry [15] [17]. This combination of properties makes the trifluoromethyl group particularly valuable in pharmaceutical applications, where it can modulate drug-like properties without introducing metabolic liabilities [15] [18].

In the context of PF-431396, the trifluoromethyl group participates in hydrophobic interactions with residues Val-487, Met-502, and Ala-455 in the target protein [3]. These interactions contribute to the overall binding affinity and may influence the compound's selectivity profile across different kinase targets [14] [17].

Sulfonamide Functionality

The sulfonamide group in PF-431396 exists as an N-methylmethanesulfonamide functionality, representing a polar, rigid structural element that contributes significantly to the compound's binding properties and physicochemical characteristics. The sulfonamide functional group consists of a sulfonyl group (SO₂) connected to a nitrogen atom, creating a planar, electron-withdrawing system [19] [20].

The rigidity of the sulfonamide functional group promotes crystalline formation and provides a well-defined geometry that facilitates reproducible binding interactions [19] [20]. This property is particularly important for maintaining consistent pharmacological activity across different synthetic batches. The sulfonamide group also serves as a bioisostere for carboxyl groups, amide groups, and phenolic hydroxyl groups, allowing for structural modifications that maintain biological activity while altering other molecular properties [21] [22].

In PF-431396, the N-methyl substitution on the sulfonamide nitrogen reduces the hydrogen bonding donor capability while maintaining the electron-withdrawing properties of the sulfonyl group. The methyl group attached to the sulfonamide nitrogen is strategically positioned to interact with the glycine-rich loop of the target protein through hydrophobic interactions with residues Leu-431, Gly-432, and Val-439 [3] [23].

Three-Dimensional Conformational Analysis

The three-dimensional conformation of PF-431396 has been extensively characterized through X-ray crystallography in complex with its target protein PYK2. The crystal structure reveals that the compound adopts a relatively extended conformation that maximizes binding interactions while minimizing steric clashes within the protein binding site [3] [5].

The molecular conformation is characterized by specific dihedral angles and spatial relationships between the various ring systems. The pyrimidine ring serves as the central reference point, with the indole ring system positioned approximately coplanar to optimize π-π stacking interactions. The phenyl ring connecting the pyrimidine to the sulfonamide group is oriented perpendicular to the pyrimidine ring, allowing it to occupy the ribose binding pocket of the target kinase [3].

The oxindole ring system maintains a planar configuration due to the conjugated nature of the lactam carbonyl with the indole aromatic system. This planarity is crucial for optimal binding interactions and contributes to the compound's binding affinity through complementary surface contacts with the protein [3] [7]. The trifluoromethyl group adopts a staggered conformation relative to the pyrimidine ring, minimizing steric interactions while maintaining favorable electronic effects [14] [15].

X-ray Crystallographic Studies

The X-ray crystal structure of PF-431396 in complex with the PYK2 kinase domain (PDB code: 3FZR) provides detailed insights into the compound's binding mode and three-dimensional structure. The structure was determined at 2.7 Å resolution in the tetragonal space group P42₁2 with unit cell parameters a = b = 107.3 Å and c = 75.8 Å [3] [5].

The crystallographic analysis reveals that PF-431396 binds to the ATP-binding site of PYK2 in a classical competitive manner, with the pyrimidine ring occupying the adenine binding pocket. The compound forms multiple hydrogen bonds with the protein, including critical interactions between the pyrimidine N1 nitrogen and the backbone of Tyr-505 [3]. The refinement statistics indicate good data quality with R-work/R-free values of 21.1/27.4% and an average B-factor of 63.5 Ų [3].

The electron density maps clearly define the compound's binding conformation, showing well-ordered interactions between the various functional groups and their corresponding protein residues. The indole ring system is stabilized by water-mediated hydrogen bonds with Glu-509, while the trifluoromethyl group participates in hydrophobic interactions with the protein's hydrophobic pocket [3]. These crystallographic findings provide a structural foundation for understanding the compound's mechanism of action and guide future structure-based drug design efforts.

Structure-Based Computational Models

Computational modeling studies have provided additional insights into the structural characteristics of PF-431396, complementing the experimental crystallographic data. Molecular dynamics simulations have been employed to study the compound's conformational flexibility and binding stability over time [24] [25]. These simulations reveal that PF-431396 maintains stable binding interactions with the target protein throughout the simulation period, with root-mean-square deviations remaining within acceptable limits [24].

Quantum mechanical calculations have been used to investigate the electronic properties of the compound, particularly focusing on the electron distribution and polarization effects of the trifluoromethyl group [14] [16]. These calculations confirm that the trifluoromethyl substituent significantly influences the electrostatic potential surface of the pyrimidine ring, enhancing its interactions with complementary charged residues in the protein binding site [14] [26].

Docking studies have been conducted to predict the binding modes of PF-431396 with related kinase targets, providing insights into the compound's selectivity profile. These computational analyses reveal that while the compound can bind to multiple kinase targets, the specific geometric requirements for optimal binding explain its relatively broad activity profile [24] [27]. The computational models also suggest potential modifications that could enhance selectivity while maintaining potency.

Structure-activity relationship (SAR) studies based on computational modeling have identified key structural features responsible for binding affinity and selectivity. The three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed for PF-431396 and related compounds provide predictive frameworks for designing improved inhibitors [28]. These models highlight the importance of the indole ring system for binding affinity and the trifluoromethyl group for maintaining appropriate physicochemical properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

506.13479421 g/mol

Monoisotopic Mass

506.13479421 g/mol

Heavy Atom Count

35

Appearance

Beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide

Dates

Last modified: 08-15-2023
1: Chien PT, Lin CC, Hsiao LD, Yang CM. Induction of HO-1 by carbon monoxide releasing molecule-2 attenuates thrombin-induced COX-2 expression and hypertrophy in primary human cardiomyocytes. Toxicol Appl Pharmacol. 2015 Sep 15. pii: S0041-008X(15)30083-1. doi: 10.1016/j.taap.2015.09.009. [Epub ahead of print] PubMed PMID: 26385185.
2: Matsuzawa M, Arai C, Nomura Y, Murata T, Yamakoshi Y, Oida S, Hanada N, Nakamura Y. Periostin of human periodontal ligament fibroblasts promotes migration of human mesenchymal stem cell through the αvβ3 integrin/FAK/PI3K/Akt pathway. J Periodontal Res. 2015 Dec;50(6):855-863. doi: 10.1111/jre.12277. Epub 2015 Apr 20. PubMed PMID: 25900259.
3: Chien PT, Lin CC, Hsiao LD, Yang CM. c-Src/Pyk2/EGFR/PI3K/Akt/CREB-activated pathway contributes to human cardiomyocyte hypertrophy: Role of COX-2 induction. Mol Cell Endocrinol. 2015 Jul 5;409:59-72. doi: 10.1016/j.mce.2015.04.005. Epub 2015 Apr 11. PubMed PMID: 25869400.
4: Hsu CK, Lee IT, Lin CC, Hsiao LD, Yang CM. Sphingosine-1-phosphate mediates COX-2 expression and PGE2 /IL-6 secretion via c-Src-dependent AP-1 activation. J Cell Physiol. 2015 Mar;230(3):702-15. doi: 10.1002/jcp.24795. PubMed PMID: 25201048.
5: Battistone MA, Alvau A, Salicioni AM, Visconti PE, Da Ros VG, Cuasnicú PS. Evidence for the involvement of proline-rich tyrosine kinase 2 in tyrosine phosphorylation downstream of protein kinase A activation during human sperm capacitation. Mol Hum Reprod. 2014 Nov;20(11):1054-66. doi: 10.1093/molehr/gau073. Epub 2014 Sep 1. PubMed PMID: 25180269; PubMed Central PMCID: PMC4209883.
6: Martel-Gallegos G, Casas-Pruneda G, Ortega-Ortega F, Sánchez-Armass S, Olivares-Reyes JA, Diebold B, Pérez-Cornejo P, Arreola J. Oxidative stress induced by P2X7 receptor stimulation in murine macrophages is mediated by c-Src/Pyk2 and ERK1/2. Biochim Biophys Acta. 2013 Oct;1830(10):4650-9. doi: 10.1016/j.bbagen.2013.05.023. Epub 2013 May 24. PubMed PMID: 23711511.

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